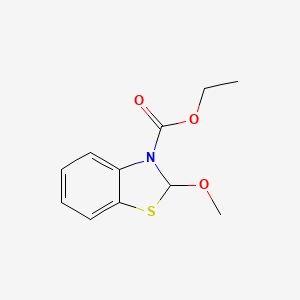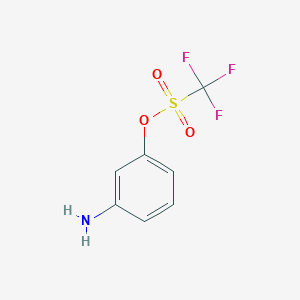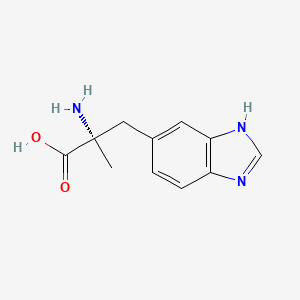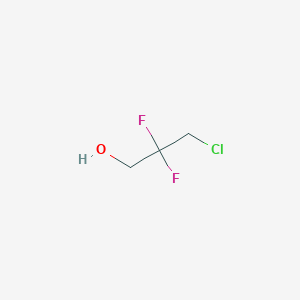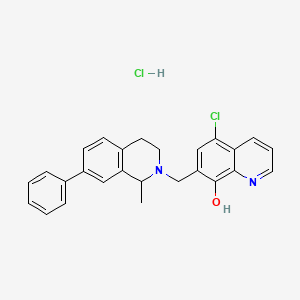
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is a complex organic compound that belongs to the class of quinolinols
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.
Step 2: Introduction of the phenyl group via Friedel-Crafts alkylation.
Step 3: Chlorination of the quinoline ring using reagents like thionyl chloride.
Step 4: Final coupling of the isoquinoline and quinoline moieties under basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups at the chloro position.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and blocking their function.
Receptor modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA intercalation: Inserting between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Quinolinol derivatives: Compounds with similar quinoline structures but different substituents.
Isoquinoline derivatives: Compounds with the isoquinoline core but varying functional groups.
Uniqueness
5-Chloro-7-((3,4-dihydro-1-methyl-7-phenyl-2(1H)-isoquinolyl)methyl)-8-quinolinol is unique due to its specific combination of the quinoline and isoquinoline moieties, along with the chloro and phenyl substituents. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
CAS 编号 |
25297-79-4 |
|---|---|
分子式 |
C26H24Cl2N2O |
分子量 |
451.4 g/mol |
IUPAC 名称 |
5-chloro-7-[(1-methyl-7-phenyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]quinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C26H23ClN2O.ClH/c1-17-23-14-20(18-6-3-2-4-7-18)10-9-19(23)11-13-29(17)16-21-15-24(27)22-8-5-12-28-25(22)26(21)30;/h2-10,12,14-15,17,30H,11,13,16H2,1H3;1H |
InChI 键 |
AYMIPHYJUFSLSJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C2=C(CCN1CC3=CC(=C4C=CC=NC4=C3O)Cl)C=CC(=C2)C5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


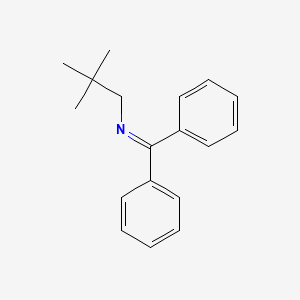

![3-[(Methylsulfanyl)methyl]-1H-indole](/img/structure/B14695916.png)

![11,23-dioxaoctacyclo[14.10.1.14,26.02,14.03,8.09,13.020,27.021,25]octacosa-1(26),2,4(28),5,7,9(13),14,16(27),17,19,21(25)-undecaene-10,12,22,24-tetrone](/img/structure/B14695927.png)
![Sodium 4-[(dimethylcarbamothioyl)disulfanyl]butane-1-sulfinate](/img/structure/B14695930.png)
![Diethyl-[2-(hexadecanoylamino)ethyl]-methyl-azanium](/img/structure/B14695933.png)
